Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

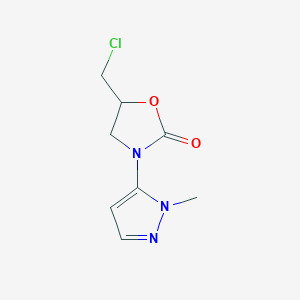

“Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate” is a chemical compound with the molecular formula C7H10O4S . It is also known as "Methyl (1,1-dioxido-2,3-dihydro-3-thiophenyl)acetate" .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, and two oxygen atoms attached to the thiophene ring, forming a dioxido group . The compound also contains an amino group and a methyl ester group .Physical And Chemical Properties Analysis

The compound has an average mass of 190.217 Da and a monoisotopic mass of 190.029984 Da . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

Methylglyoxal in Food and Organisms

Methylglyoxal (MG), a reactive alpha-oxoaldehyde, is formed endogenously in various enzymatic and nonenzymatic reactions. It modifies amino acids in proteins, leading to advanced glycation end-products associated with diabetes and neurodegenerative diseases complications. MG is also found in food and beverages during processing, cooking, and storage. Its accumulation due to fasting, metabolic disorders, or defects in detoxification processes can lead to tissue degeneration, but interestingly, it also exhibits anticancer activity. Methods for quantifying MG in biological samples typically involve HPLC or GC methods with derivatization into stable chromophores or fluorophores for MS determination (Nemet, Varga-Defterdarović, & Turk, 2006).

Allosteric Modifiers of Hemoglobin

Research on 2-(aryloxy)-2-methylpropionic acids, structurally related to Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate, demonstrates their ability to decrease the oxygen affinity of human hemoglobin A. These compounds are potent allosteric effectors and show potential in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).

Role of Methylglyoxal in Free Radical Generation

Methylglyoxal's metabolism is closely related to free radical production, particularly reactive oxygen species (ROS) and reactive nitrogen species (RNS). This relationship extends from metabolic routes to toxicological events, emphasizing the action of methylglyoxal on cellular glutathione content. The study concludes that there is a tight junction between methylglyoxal toxicity and free radical generation, suggesting its significant role in tissue damage and potential therapeutic interventions (Kalapos, 2008).

Application in Chemical Synthesis

Methyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, structurally similar to Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate, was synthesized for potential application in chemical synthesis. The compound's structure was confirmed through various spectroscopic methods, and its potential in synthesizing other chemical compounds was explored (Ahmed et al., 2016).

Propiedades

IUPAC Name |

methyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-13-7(10)6(9)8-5-2-3-14(11,12)4-5/h2-3,5H,4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZZIYVOWAHJQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NC1CS(=O)(=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2888726.png)

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid](/img/structure/B2888732.png)

![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2888734.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)

![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![4-bromo-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2888741.png)

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)